4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione
Overview
Description
4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione is a useful research compound. Its molecular formula is C12H12ClNO2 and its molecular weight is 237.68 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Mode of Action
Related compounds have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to affect various cellular components negatively, particularly under conditions of oxidative stress .
Pharmacokinetics
A similar compound, a prodrug of a novel phosphonate-containing thyroid hormone receptor agonist, was found to have a high degree of liver targeting due to hepatic first-pass extraction and metabolism .
Result of Action
Related compounds have shown significant antileishmanial and antimalarial activities .
Action Environment
The action of similar compounds can be influenced by various factors, including the presence of reactive oxygen species and other cellular components .
Biochemical Analysis
Biochemical Properties
4-(3-Chlorophenyl)-4-methylpiperidine-2,6-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative phosphorylation, such as ATP synthase . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in cellular energy metabolism.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to disrupt mitochondrial function, leading to altered energy production and increased oxidative stress . This disruption can affect various cellular processes, including apoptosis and autophagy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it acts as an inhibitor of oxidative phosphorylation by uncoupling the proton gradient in mitochondria . This uncoupling reduces the efficiency of ATP synthase, thereby affecting cellular energy production.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained mitochondrial dysfunction and increased oxidative stress . These effects can vary depending on the experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may induce mild metabolic changes, while higher doses can lead to significant toxic effects. Studies have shown that high doses of this compound can cause severe mitochondrial damage and oxidative stress, leading to cell death . Threshold effects and toxicities observed in these studies highlight the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular energy metabolism. For example, it affects the electron transport chain in mitochondria, leading to changes in metabolic flux and metabolite levels . These interactions can have downstream effects on various metabolic processes, including glycolysis and the citric acid cycle.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cellular membranes and distributed to various organelles, including mitochondria . Transporters and binding proteins may facilitate its movement within the cell, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is primarily localized in mitochondria, where it exerts its effects on oxidative phosphorylation . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biological activity.
Properties
IUPAC Name |
4-(3-chlorophenyl)-4-methylpiperidine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-12(6-10(15)14-11(16)7-12)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNWSXXHTPOJHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC(=O)C1)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.